molecular formula C13H17ClFNO B2447846 [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride CAS No. 2503204-60-0

[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride

Cat. No. B2447846
CAS RN: 2503204-60-0
M. Wt: 257.73
InChI Key: KQHHJLJCRWFDHW-UHFFFAOYSA-N
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Description

“[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride” is a chemical compound with the CAS Number: 2503204-60-0 . It has a molecular weight of 257.74 .


Molecular Structure Analysis

The molecular formula of this compound is C13H17ClFNO . The InChI code is 1S/C13H16FNO.ClH/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Radioligand Development for PET Imaging

A significant application of the compound is in the development of radioligands for positron emission tomography (PET) imaging. A study by Roger et al. (2006) focused on synthesizing a related compound, [18F]F2PhEP, which is an α4β2-selective nicotinic acetylcholine receptor antagonist, useful for PET imaging (Roger et al., 2006).

Novel Synthetic Pathways in Organic Chemistry

The compound and its derivatives are explored for innovative synthetic pathways. Krow et al. (2004) investigated stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, providing insights into complex organic synthesis processes (Krow et al., 2004).

Enantioselective Synthesis

Vale et al. (2006) explored the enantioselective synthesis of 2-azabicyclo[2.2.1]heptane derivatives, demonstrating the potential of these compounds in asymmetric synthesis, which is crucial in pharmaceutical research (Vale et al., 2006).

Exploration in Aromatase Inhibition

Research by Staněk et al. (1991) involved testing derivatives of the compound for their inhibition of human placental aromatase, an enzyme involved in estrogen production. This has implications for the development of drugs for hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).

Research in Beta-Lactamase Inhibitors

The compound's derivatives have been investigated as potential beta-lactamase inhibitors. Hunt and Zomaya (1982) developed methods for preparing various derivatives, contributing to the development of new antibiotics (Hunt & Zomaya, 1982).

Development of Novel Drug Molecules

The compound's framework has been utilized in the synthesis of diverse drug molecules. Garsi et al. (2022) reported a method to create C-3 disubstituted derivatives as potential drug candidates, showcasing the versatility of this chemical structure (Garsi et al., 2022).

Anti-Influenza Virus Activity

Oka et al. (2001) discovered that certain derivatives of the compound exhibit potent anti-influenza A virus activity, highlighting its potential in antiviral drug development (Oka et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[5-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHHJLJCRWFDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CNC2)C3=CC=C(C=C3)F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride

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